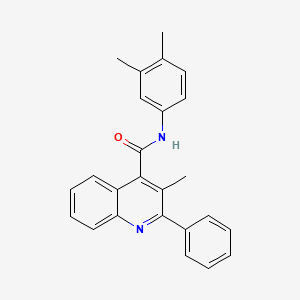
N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide
説明
N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide, also known as DPHC, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. DPHC is a hydrazine derivative that has been synthesized through various methods.
作用機序
The mechanism of action of N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide is not fully understood. However, it has been proposed that N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide exerts its therapeutic effects through the inhibition of inflammatory pathways, the activation of antioxidant pathways, and the induction of apoptosis in cancer cells. N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
実験室実験の利点と制限
One advantage of using N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide in lab experiments is its potential as a therapeutic agent for various diseases. N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. However, one limitation of using N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide in humans.
将来の方向性
There are several future directions for N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide research. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide in animal models to determine its safety and efficacy. Furthermore, the development of N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide derivatives with improved pharmacological properties could lead to the development of more effective therapeutic agents.
科学的研究の応用
N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide has been studied for its potential use as a therapeutic agent in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-(2,3-diphenyl-6-quinoxalinyl)-2-phenylhydrazinecarbothioamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-anilino-3-(2,3-diphenylquinoxalin-6-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5S/c33-27(32-31-21-14-8-3-9-15-21)28-22-16-17-23-24(18-22)30-26(20-12-6-2-7-13-20)25(29-23)19-10-4-1-5-11-19/h1-18,31H,(H2,28,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLUZTYDJMVUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=S)NNC4=CC=CC=C4)N=C2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4693516.png)
![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4693521.png)
![3,5-dihydroxy-N'-(2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)benzohydrazide](/img/structure/B4693526.png)
![N-cyclopentyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4693534.png)
![2-phenoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4693536.png)
![N-[2-({2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B4693545.png)
![N-{5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4693550.png)
![ethyl 2-(benzoylamino)-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4693552.png)
![1-(ethylsulfonyl)-N'-[3-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide](/img/structure/B4693557.png)
![1-(4-ethoxyphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4693573.png)
![diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4693581.png)
![ethyl 2-{[(6-bromo-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4693587.png)

![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea](/img/structure/B4693595.png)